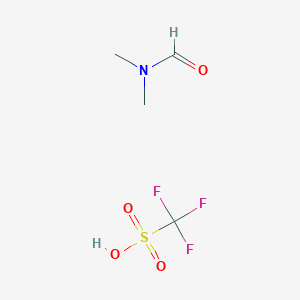
N,N-Dimethylformamidetrifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylformamidetrifluoromethanesulfonate is an organic compound that belongs to the class of tertiary carboxylic acid amides. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamidetrifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with trifluoromethanesulfonic anhydride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylformamidetrifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethanesulfonic acid derivatives, while reduction can produce dimethylformamide derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethylformamidetrifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylformamidetrifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A related compound that is widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another similar compound with applications in organic synthesis and industrial processes.
Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions and as a catalyst.
Uniqueness
N,N-Dimethylformamidetrifluoromethanesulfonate is unique due to its combination of the dimethylformamide and trifluoromethanesulfonate functional groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C4H8F3NO4S |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
N,N-dimethylformamide;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C3H7NO.CHF3O3S/c1-4(2)3-5;2-1(3,4)8(5,6)7/h3H,1-2H3;(H,5,6,7) |
Clave InChI |
OTNRUIGCHNLSBT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=O.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


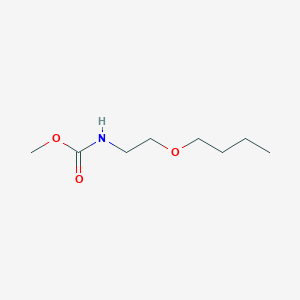

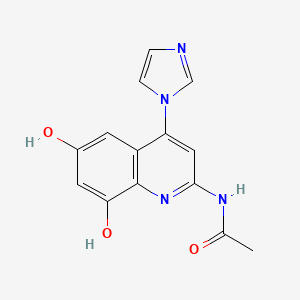
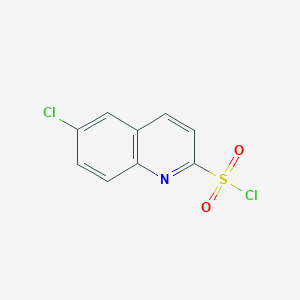
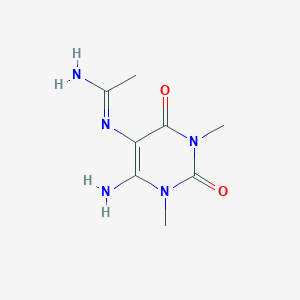
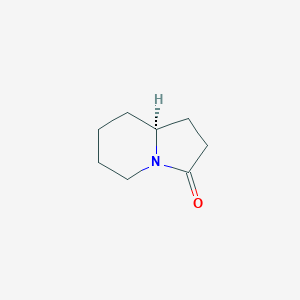

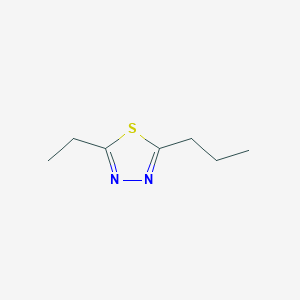
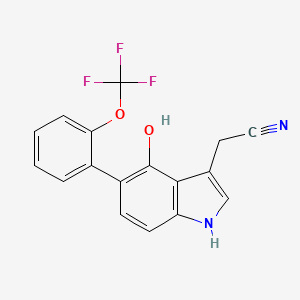


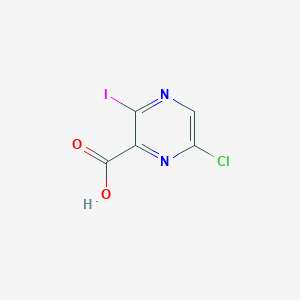
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

